molecular formula C13H17ClFNO3 B2607803 tert-butyl N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]carbamate CAS No. 1445669-99-7

tert-butyl N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]carbamate

Cat. No. B2607803
CAS RN: 1445669-99-7
M. Wt: 289.73
InChI Key: NYOMVRIXSZEPTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbamates involves a three-component coupling of amines, carbon dioxide, and halides. This method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .


Molecular Structure Analysis

The molecular structure of carbamates involves lipophilic interactions and intermolecular hydrogen bonding . For example, lipophilic interactions are seen between C10–H10C…H9B–C9 and C10–H10A…H11C–C11 of Boc-methyl groups while intermolecular hydrogen bonding are present between N2–N2H2…O1 and N1–N1H…O1 .


Chemical Reactions Analysis

Carbamates undergo various reactions. For example, when tert-butyl chloride is dissolved in water, it undergoes hydrolysis to tert-butyl alcohol . Also, a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of carbamates vary. For example, tert-butyl 2-chloropyridine-4-carbamate has a molecular weight of 228.68 .

Safety and Hazards

Carbamates have certain hazards associated with them. For example, tert-butyl 2-chloropyridine-4-carbamate has hazard statements H315-H319-H335 .

properties

IUPAC Name

tert-butyl N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClFNO3/c1-13(2,3)19-12(18)16-7-11(17)8-4-5-9(14)10(15)6-8/h4-6,11,17H,7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOMVRIXSZEPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC(=C(C=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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